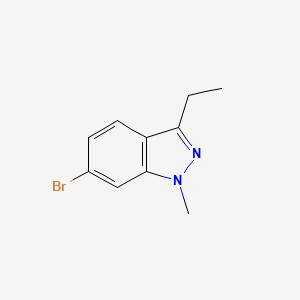

6-溴-3-乙基-1-甲基吲唑

描述

6-Bromo-3-ethyl-1-methylindazole is a chemical compound with the molecular formula C10H11BrN2 . It has a molecular weight of 239.11 g/mol .

Molecular Structure Analysis

The InChI code for 6-Bromo-3-ethyl-1-methylindazole is1S/C10H11BrN2/c1-3-9-8-5-4-7(11)6-10(8)13(2)12-9/h4-6H,3H2,1-2H3 . The compound’s structure includes a bromine atom attached to the 6th carbon of the indazole ring . Physical And Chemical Properties Analysis

6-Bromo-3-ethyl-1-methylindazole has a molecular weight of 239.11 g/mol . It has a computed XLogP3-AA value of 3.1, indicating its lipophilicity . The compound has 0 hydrogen bond donors and 1 hydrogen bond acceptor . It has 1 rotatable bond . The exact mass and monoisotopic mass of the compound are 238.01056 g/mol . The topological polar surface area is 17.8 Ų . The compound has a heavy atom count of 13 .科学研究应用

Use in Pharmaceutical Research

Field

Application

6-Bromo-3-ethyl-1-methylindazole is a versatile building block for the synthesis of innovative drug candidates .

Methods of Application

While the specific methods of application can vary depending on the drug being synthesized, typically this compound would be used in a chemical reaction to create a new compound. The reaction conditions, catalysts used, and other parameters would be determined by the specific synthesis procedure.

Results

Its unique structural features allow for the development of targeted therapies that address a wide range of health conditions, from neurological disorders to metabolic diseases .

Use in the Synthesis of Imidazoles

Field

Application

6-Bromo-3-ethyl-1-methylindazole can be used in the synthesis of imidazoles , which are key components to functional molecules used in a variety of everyday applications .

Methods of Application

The synthesis of imidazoles involves the formation of one or more bonds in the heterocycle . The specific methods and parameters would depend on the desired substitution patterns around the ring .

Results

Imidazoles synthesized using 6-Bromo-3-ethyl-1-methylindazole can be used in a diverse range of applications, from pharmaceuticals and agrochemicals to dyes for solar cells, functional materials, and catalysis .

Use in Material Science

Field

Application

6-Bromo-3-ethyl-1-methylindazole can be used in the development of novel materials .

Methods of Application

The specific methods of application would depend on the type of material being developed. It could be used in a chemical reaction to create a new compound or as a building block in a larger structure.

Results

These novel materials can find applications in a wide range of industries, from electronics and energy storage to aerospace and construction, unlocking new possibilities for technological advancements and improved product performance .

Use in Chromatography

Field

Application

6-Bromo-3-ethyl-1-methylindazole can be used in chromatography, a laboratory technique for the separation of a mixture .

Methods of Application

In chromatography, this compound could be used as a stationary phase or as a part of the mobile phase, depending on the specific type of chromatography being performed.

Results

The use of 6-Bromo-3-ethyl-1-methylindazole in chromatography can help improve the separation of mixtures, leading to more accurate results in various types of analysis .

属性

IUPAC Name |

6-bromo-3-ethyl-1-methylindazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrN2/c1-3-9-8-5-4-7(11)6-10(8)13(2)12-9/h4-6H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEMQBIFFMIZONT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN(C2=C1C=CC(=C2)Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80572790 | |

| Record name | 6-Bromo-3-ethyl-1-methyl-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80572790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromo-3-ethyl-1-methylindazole | |

CAS RN |

215815-09-1 | |

| Record name | 6-Bromo-3-ethyl-1-methyl-1H-indazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=215815-09-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Bromo-3-ethyl-1-methyl-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80572790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

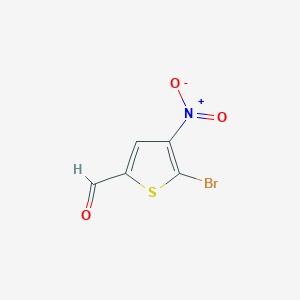

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Chloro[1,2,4]triazolo[4,3-b]pyridazin-3-amine](/img/structure/B1283605.png)